5-Bromo-3,3-dimethylindolin-2-one
Description
Significance of Indolin-2-one Scaffolds in Synthetic and Medicinal Chemistry
The indolin-2-one, or oxindole (B195798), framework is recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.gov This is due to its presence in a wide array of natural products and synthetic compounds that exhibit significant biological activities. researchgate.net The versatility of the indolin-2-one core allows for chemical modifications at multiple positions, enabling the synthesis of diverse molecular architectures with a range of pharmacological properties. researchgate.netekb.eg
These properties include anticancer, antimicrobial, antiviral, and anti-inflammatory activities. researchgate.net A prominent example of the therapeutic importance of this scaffold is the drug Sunitinib, an oral multi-kinase inhibitor built upon the indolin-2-one framework, which is used in cancer therapy. ekb.eg The 3,3-disubstituted oxindole core, in particular, is a characteristic structural motif in many alkaloids and has been a focus of synthetic efforts due to its prevalence in biologically active molecules. nih.govbohrium.com The development of efficient methods to synthesize these 3,3-disubstituted derivatives is a highly active area of research. researchgate.net
Overview of Halogenated Indolin-2-ones: A Focus on Bromine Substitution
The introduction of halogen atoms, such as bromine, into the indolin-2-one scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets.
Bromine substitution, in particular, can introduce significant reactivity and alter the electronic properties of the molecule. cymitquimica.com In some cases, the presence of a bromine atom has been shown to enhance the potency of drug candidates. For instance, studies on certain classes of compounds have found that brominated derivatives exhibit potent biological activities. nih.gov The unique structural and electronic contributions of bromine make it a valuable tool for medicinal chemists in the design of novel therapeutic agents. cymitquimica.comnih.gov Halogenated spirooxindoles, for example, have emerged as promising scaffolds for the development of new anticancer agents. nih.gov
Research Trajectories and Academic Relevance of 5-Bromo-3,3-dimethylindolin-2-one
This compound is primarily recognized as a valuable building block in organic synthesis. cymitquimica.com Its structure, featuring a reactive bromine atom and a stable gem-dimethyl group, allows for a variety of synthetic modifications, making it a useful intermediate for creating more complex molecules. cymitquimica.com The presence of the bromine atom at the 5-position provides a handle for cross-coupling reactions, while the 3,3-dimethyl substitution prevents enolization and provides steric bulk that can influence the molecule's conformation and interactions. cymitquimica.com
The academic relevance of this compound is underscored by its availability from various chemical suppliers, indicating its use in research laboratories. lookchem.combldpharm.com Research involving this compound and its derivatives often focuses on the development of new synthetic methodologies and the exploration of their potential as pharmacophores in drug discovery, with potential applications in areas like anticancer and anti-inflammatory research. While specific, detailed research findings exclusively on this compound are often part of broader studies on indolin-one derivatives, its role as a synthetic intermediate is well-established. For example, it can be a precursor to compounds like 5-bromo-3,3-dimethylindoline. lookchem.comsigmaaldrich.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.10 g/mol |
| CAS Number | 120902-45-6 |
| Appearance | Solid |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Complexity | 239 |
| LogP | 2.76390 |
Data sourced from multiple chemical property databases. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSJOIHTKPUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476547 | |
| Record name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120902-45-6 | |
| Record name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 3,3 Dimethylindolin 2 One and Its Derivatives
Strategic Approaches to the Indolin-2-one Core Synthesis
A variety of synthetic strategies have been developed to access the fundamental 3,3-disubstituted indolin-2-one core. These methods range from classical named reactions to modern, environmentally conscious approaches.
The Fischer indole (B1671886) synthesis, a reaction discovered by Emil Fischer in 1883, is a robust method for creating the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.org This classic reaction can be adapted to produce brominated oxindoles.
The synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole, a direct precursor to the target molecule's structural class, has been achieved via the Fischer indole synthesis by reacting 4-bromophenylhydrazine hydrochloride with methyl isopropyl ketone, using glacial acetic acid as a catalyst. uodiyala.edu.iq The general mechanism involves the initial formation of a phenylhydrazone from the reaction between the brominated phenylhydrazine (B124118) and the ketone. wikipedia.org This intermediate then isomerizes to an enamine. Subsequent protonation triggers a thieme-connect.comthieme-connect.com-sigmatropic rearrangement, which, after a series of steps involving cyclization and elimination of ammonia, yields the final indole product. wikipedia.org A one-pot, three-component variation of this method, combining an aryl hydrazine, a ketone, and an alkyl halide, has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, demonstrating the versatility of this approach for creating functionally diverse indole libraries. rsc.org
A significant modern advancement in the synthesis of 3,3-disubstituted oxindoles is the direct oxidative alkylarylation of N-arylacrylamides. This method facilitates the formation of two carbon-carbon bonds in a single step through a radical cascade process. thieme-connect.comsci-hub.se The reaction typically involves the intermolecular addition of an alkyl radical to the activated double bond of an N-arylacrylamide, followed by an intramolecular cyclization of the resulting radical onto the aromatic ring. sci-hub.se
This strategy has been successfully implemented under metal-free conditions. thieme-connect.com For instance, the reaction of N-arylacrylamides with simple alkanes can be achieved using (diacetoxy)iodobenzene (PhI(OAc)₂) as an oxidant. thieme-connect.comresearchgate.net This approach demonstrates good functional group tolerance, allowing for the synthesis of a wide array of 3,3-disubstituted oxindoles in moderate to excellent yields. thieme-connect.comresearchgate.net The practicality of this method has been shown on a gram scale, where N-methyl-N-phenylmethacrylamide reacted with cyclohexane (B81311) to produce the corresponding 3,3-disubstituted oxindole (B195798) in high yield. thieme-connect.com
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | THF | - | 44 |
| 2 | Cyclohexane | - | 60 |
| 3 | Cyclohexane | 120 | 90 |
Growing emphasis on green chemistry has spurred the development of metal-free synthetic routes for indolin-2-ones. These methods often offer milder reaction conditions and reduce hazardous waste. An iodine-promoted oxidative reaction from 1,2,3,3-tetramethyl-3H-indolium iodides provides a metal-free and peroxide-free pathway to indolin-2-ones in a cascade manner. researchgate.net
Another environmentally benign approach involves the use of potassium persulfate (K₂S₂O₈) for a transition-metal-free oxidative halocarbocyclization of acrylamides, which can be performed in water. This method provides an efficient route to halo-containing oxindoles. Aryne-based synthetic protocols also offer a metal-free pathway. A three-component coupling of N-protected isatin (B1672199), an aryne precursor, and a 1,3-cyclodione has been developed to synthesize 3-substituted-3-hydroxy-indolin-2-ones in good yields. rsc.org Furthermore, electrochemical methods are emerging as sustainable alternatives. A metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the synthesis of indoline (B122111) derivatives from 2-vinyl anilines. organic-chemistry.org
Focused Synthesis of 5-Bromo-3,3-dimethylindolin-2-one
The direct synthesis of this compound has been documented, starting from the corresponding indole precursor. The key step involves the reaction of 5-Bromo-2,3,3-trimethyl-3H-indole with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) in a Vilsmeier-Haack reaction. uodiyala.edu.iq This reaction typically introduces a formyl group or equivalent, leading to an intermediate that can be converted to the desired indolin-2-one.
An alternative conceptual approach involves the direct bromination of the parent compound, 3,3-dimethylindolin-2-one. While not explicitly detailed for this specific isomer in the reviewed literature, the general strategy of electrophilic aromatic substitution on the electron-rich benzene (B151609) ring of the indolin-2-one core is a standard synthetic transformation.
Advanced Derivatization and Functionalization Strategies of this compound
The this compound scaffold is a valuable platform for creating a diverse range of derivatives. The presence of the reactive carbonyl group and the bromine atom allows for extensive functionalization.
The carbonyl group at the C2 position of the indolin-2-one ring is susceptible to condensation reactions with primary amines to form Schiff bases (or imines). This reaction is a cornerstone for elaborating the core structure.
Specifically, derivatives of 5-bromo-indolin-2-one have been utilized to synthesize new Schiff bases. The precursor 2-(5-Bromo-3,3-dimethyl-1,3-dihydroindol-2-ylidene)-malonaldehyde, synthesized via a Vilsmeier-Haack reaction, readily reacts with various substituted anilines in solvents like ethanol (B145695) or methanol (B129727) to yield a series of novel Schiff base derivatives. uodiyala.edu.iqresearchgate.net These reactions highlight the utility of the indolin-2-one core in constructing more complex molecular architectures. uodiyala.edu.iq The formation of Schiff bases from isatin (indoline-2,3-dione) derivatives with compounds like 2-amino-5-mercapto-1,3,4-thiadiazole is also well-documented, often using catalytic amounts of acid. nih.gov Greener approaches using recyclable catalysts in water have also been developed for this transformation. nih.gov
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 4-bromophenylhydrazine hydrochloride | Methyl isopropyl ketone | 3H-Indole | uodiyala.edu.iq |
| N-arylacrylamide | Simple alkane / PhI(OAc)₂ | 3,3-Disubstituted Oxindole | thieme-connect.com |
| 2-(5-Bromo-3,3-dimethyl-1,3-dihydroindol-2-ylidene)-malonaldehyde | Substituted Aniline | Schiff Base | uodiyala.edu.iqresearchgate.net |
| Indolin-2,3-dione | 5-amino-1,3,4-thiadiazole-2-thiol | Thiadiazole-imine hybrid | nih.gov |
Annulation Reactions for Novel Fused Ring Systems
Annulation, or ring-forming, reactions are a powerful tool for constructing novel fused heterocyclic systems from the 5-bromooxindole (B1268455) scaffold. These reactions build additional rings onto the core structure, leading to compounds with unique three-dimensional shapes and potential applications in materials science and medicinal chemistry.
One notable strategy is the [4+1] annulation reaction between in situ-generated azoalkene intermediates and α-bromo carbonyl compounds. nih.gov This method provides access to skeletally diverse aza-heterocycles, such as dihydropyrazoles fused to the indoline skeleton, under mild, metal-free conditions. nih.gov Another approach involves an iodine-promoted, metal-free annulation between indolium iodides and 1,2-diamines, which proceeds through a cascade of iodination, oxidation, annulation, and rearrangement to form fused quinoxaline (B1680401) skeletons. researchgate.net
The bromine atom on the oxindole ring also serves as a convenient handle for metal-catalyzed reactions. For instance, a 5-bromo-2-aminoindole derivative, accessible from the parent oxindole, can undergo palladium-catalyzed reactions to generate more complex, fused 2-aminoindolyl frameworks.
A summary of selected annulation reactions is presented below:
| Annulation Strategy | Reactants | Resulting Fused System | Key Features |
| [4+1] Annulation | Azoalkenes & α-Bromo Carbonyls | Dihydropyrazole-fused indoline | Metal-free, mild conditions |
| Iodine-Promoted Annulation | Indolium iodides & 1,2-Diamines | Quinoxaline-fused indoline | Metal-free, cascade reaction |
| [3+2] Annulation | Ynamides & Anthranils | 2-Aminoindoles (precursors to fused systems) | Metal-free, high regioselectivity |
These methodologies demonstrate the utility of this compound as a building block for creating a diverse range of fused heterocyclic compounds.
Construction of Spirocyclic Oxindole Architectures
The C3 position of the oxindole ring is a focal point for constructing spirocyclic systems, where a single carbon atom is shared by two rings. The this compound scaffold is frequently employed in these syntheses, leading to architecturally complex molecules. Spirocyclic oxindoles are prevalent in numerous natural products and bioactive compounds. rsc.org
A variety of catalytic asymmetric reactions have been developed to control the stereochemistry at the spirocenter. These include:
[3+2] Cycloadditions: These are among the most common methods. The reaction of N-2,2,2-trifluoroethylisatin ketimines (derived from the corresponding isatin) with various dipolarophiles using dinuclear zinc catalysts can produce CF3-containing spirooxindoles with high enantioselectivity. nih.gov Gold-catalyzed [3+2] cycloadditions have also been shown to be effective. nih.gov
Michael-Mannich Cascade Reactions: A powerful strategy for building enantioenriched spirocyclic oxindoles with multiple stereocenters involves a cascade reaction catalyzed by a bifunctional thiourea. rsc.org This approach can generate products with up to four contiguous stereocenters in excellent yields and stereoselectivities. rsc.org
Dianion Alkylation: An efficient and scalable route to spirocyclic oxindoles involves the generation of an oxindole dianion, which is then alkylated with a suitable dielectrophile, such as N-methylbis(2-chloroethyl)amine, to form the spiro ring. mdpi.com
The table below summarizes various approaches to spirocyclic oxindoles.
| Reaction Type | Catalysis/Reagents | Spiro Ring Formed | Key Features |
| [3+2] Cycloaddition | Dinuclear Zinc or Gold Catalysis | Pyrrolidine | Diastereoselectivity switchable with different metal catalysts. nih.gov |
| Michael-Mannich Cascade | Bifunctional Thiourea | Functionalized Pyrrolidine | Creates four consecutive stereocenters with high control. rsc.org |
| Dianion Alkylation | Sodium Hexamethyldisilazide / Dihaloalkane | Piperidine | Scalable, non-chromatographic purification. mdpi.com |
| [3+3] & [4+3] Cycloadditions | Various | Six- and seven-membered rings | Allows access to larger, more complex polycyclic systems. nih.gov |
These methods underscore the importance of the oxindole framework in generating complex, three-dimensional spirocyclic structures.
Incorporation into Complex Polycyclic and Macrocyclic Frameworks
Beyond simple fused and spirocyclic systems, the this compound unit can be incorporated into highly complex polycyclic and macrocyclic scaffolds. These advanced molecular architectures are often inspired by natural products and are of significant interest in drug discovery.
One-pot reactions involving alkyne annulation have emerged as a powerful strategy for building diverse polyheterocycles. For example, palladium-catalyzed cyclization can create 3,4-fused indoles with six-, seven-, or eight-membered rings, as well as larger macrocyclic 3,5- and 3,6-fused indoles. This highlights the ability to expand the core structure into larger ring systems.
Furthermore, the oxindole core is a key component in the synthesis of polycyclic indole alkaloids. Synthetic efforts toward complex natural products often utilize the oxindole skeleton as a central building block, leveraging its inherent reactivity to construct the intricate ring systems found in nature. The bromine atom provides a site for further synthetic elaboration, such as cross-coupling reactions, to build even greater molecular complexity.
Introduction of Specific Functional Groups (e.g., Thiocyanatomethyl, Difluoroethyl)
The targeted introduction of specific functional groups onto the this compound scaffold can significantly modify its chemical properties. The thiocyanatomethyl (-CH₂SCN) and difluoroethyl (-CH₂CF₂H) groups are of particular interest due to their unique electronic properties and potential to act as bioisosteres or reactive handles.
Thiocyanatomethyl Group: The thiocyanato group can be introduced at the C3 position of the oxindole ring through radical cyclization pathways. An oxidative radical cyclization of N-arylacrylamides using silver thiocyanate (B1210189) (AgSCN) and potassium persulfate (K₂S₂O₈) provides a convenient route to 3-thiocyanated oxindoles. thieme-connect.com A similar method employs an Ag/Pyridine co-mediated system for the oxidative arylthiocyanation of activated alkenes derived from N-arylacrylamides, yielding 3-(thiocyanatomethyl)indolin-2-ones. nih.gov These reactions proceed under relatively mild conditions and tolerate a variety of functional groups, including the bromo-substituent on the aromatic ring. nih.gov
Difluoroethyl Group: The difluoroethyl group is a valuable moiety in medicinal chemistry. A direct method for its introduction involves a visible-light-promoted reaction. A Chinese patent describes the synthesis of 5-bromo-3-(2,2-difluoroethyl)-1,3-dimethylindolin-2-one by reacting an N-aryl-N-methylmethacrylamide with difluoroacetic acid and (diacetoxy)iodobenzene under blue LED irradiation. google.com Another approach involves the transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid, which has been used to synthesize 5-Bromo-3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one . acs.org
A summary of these functionalization methods is provided in the table below.
| Functional Group | Reagents | Product | Reaction Type |
| Thiocyanatomethyl | AgSCN / K₂S₂O₈ | 3-(Thiocyanatomethyl)oxindole | Oxidative Radical Cyclization thieme-connect.com |
| Difluoroethyl | Difluoroacetic Acid / PIFA / Light | 3-(2,2-Difluoroethyl)oxindole | Photoredox Decarboxylative Cyclization google.com |
| Difluoroethyl (thio-substituted) | 2,2-Difluoro-2-(phenylthio)acetic Acid | 3-(2,2-Difluoro-2-(arylthio)ethyl)oxindole | Decarboxylative Cyclization acs.org |
These selective functionalizations further expand the synthetic utility of the this compound core, enabling the creation of derivatives with tailored properties.
Reactivity and Mechanistic Investigations of 5 Bromo 3,3 Dimethylindolin 2 One
Electrophilic and Nucleophilic Reactivity Profiles of the Indolin-2-one Moiety
The indolin-2-one core of 5-Bromo-3,3-dimethylindolin-2-one possesses a nuanced reactivity profile. The carbonyl carbon (C2) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. This reactivity is fundamental to many derivatization pathways. Conversely, the nitrogen atom of the amide can exhibit nucleophilic character, particularly after deprotonation, allowing for reactions at this site.
The aromatic portion of the molecule is influenced by two opposing electronic effects. The amide nitrogen can donate lone-pair electron density into the benzene (B151609) ring, activating it towards electrophilic aromatic substitution. However, this is counteracted by the electron-withdrawing inductive effect of the amide carbonyl and the deactivating effect of the bromine atom at the 5-position. The bromine atom itself can be a site for substitution reactions, typically via organometallic intermediates. The gem-dimethyl groups at the C3 position provide steric hindrance around the adjacent carbonyl group and prevent enolization at this position, thereby channeling reactivity towards other sites. cymitquimica.com
Elucidation of Reaction Mechanisms in Derivatization Pathways
Understanding the step-by-step mechanistic pathways is crucial for controlling the outcomes of reactions involving this compound and its precursors. Key mechanisms include protonation-initiated nucleophilic additions and radical-mediated cyclizations.
One significant mechanistic pathway involves the initial protonation of the indolin-2-one system to enhance its electrophilicity, followed by the addition of a nucleophile. In related, more basic indole (B1671886) systems, protonation readily occurs on the imine nitrogen, which is favored due to charge delocalization. researchgate.net This generates a highly reactive indolium cation. researchgate.net For the indolin-2-one itself, the carbonyl oxygen is a primary site for protonation under acidic conditions. This activation makes the carbonyl carbon even more susceptible to attack by weak nucleophiles.
The general mechanism for nucleophilic addition proceeds via a tetrahedral intermediate. unizin.org The nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. unizin.org This forms a transient tetrahedral alkoxide intermediate, which is then typically protonated to yield a stable alcohol product. unizin.org
A study involving the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione illustrates a similar principle. The proposed mechanism suggests an initial protonation of the starting indole derivative by the acidic diketone. This is followed by a nucleophilic addition of the diketone at the C2 position of the resulting 3H-indolium cation, leading to the formation of new, more complex products. researchgate.net Similarly, the diastereoselective addition of nucleophiles like phenylacetonitrile (B145931) to 5-bromo-isatin derivatives (a close analogue of the target molecule) highlights the susceptibility of the C3-carbonyl to nucleophilic attack, yielding 3-hydroxy-2-oxoindoles. tudelft.nl
Radical chemistry provides a powerful avenue for the synthesis and functionalization of the indolin-2-one scaffold. These reactions typically involve the formation of a carbon-centered radical which then participates in a cascade of events, including addition and cyclization. A common strategy involves using N-arylacrylamides as precursors, which can be cyclized to form the indolin-2-one ring system.
A plausible general mechanism for these transformations can be outlined as follows:
Radical Generation: An initiator, such as dicumyl peroxide (DCP) or a photocatalyst, generates a reactive radical species from a simple alkane or other precursor. rsc.org
Radical Addition: This radical adds to the double bond of the N-arylacrylamide precursor, forming a new radical intermediate. rsc.orgacs.org
Intramolecular Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization. This step is often a highly regioselective 5-exo-trig cyclization, where the radical attacks the ortho-position of the aromatic ring to form the five-membered heterocyclic ring of the indolin-2-one core. acs.orgresearchgate.net
Final Product Formation: The resulting aryl radical intermediate is then converted to the final stable product, often through hydrogen abstraction or an oxidation step. rsc.orgacs.org
Various studies have utilized this approach to create 3,3-disubstituted oxindoles, including those with the 5-bromo substitution pattern. mdpi.comthieme-connect.com These methods allow for the direct alkylarylation of alkenes and the formation of complex structures under relatively mild conditions.
Interactive Table: Examples of Radical-Initiated Reactions for Indolin-2-one Synthesis
| Precursor Type | Radical Source/Initiator | Key Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|
| N-arylacrylamide | Alkyl Radical (from K₂S₂O₈/Cs₂CO₃) | Alkyl radical addition followed by intramolecular cyclization. | 3-Alkyl-3-fluoroalkyl indolin-2-ones | acs.org |
| N-Aryl Acrylamide (B121943) | Decanal/Photocatalyst (4CzIPN) | Photoredox-initiated radical cyclization. | 5-Bromo-1,3,3-trimethylindolin-2-one | mdpi.com |
| o-Iodophenylacrylamide | [Ir(ppy)₂(dtb-bpy)]PF₆ (Visible Light) | Iridium-catalyzed 5-exo-trig radical cyclization. | 5-Bromo-3-ethyl-1-methylindolin-2-one | researchgate.net |
| N-Arylacrylamide | Simple Alkanes (e.g., Cyclohexane) / DTBP | Direct oxidative alkylarylation via radical addition/cyclization. | 5-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | thieme-connect.com |
| N-Arylacrylamide | Dichloromethane (B109758) / Dicumyl Peroxide (DCP) | Radical cascade initiated by C-H activation of DCM. | 3-(2,2-dichloroethyl)-1,3-dimethylindolin-2-one | rsc.org |
Regioselectivity and Stereoselectivity in Chemical Transformations involving this compound
Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product) is paramount in modern organic synthesis. In reactions involving the this compound scaffold, these aspects are influenced by the inherent properties of the molecule and the choice of reagents and catalysts.
Regioselectivity: The regiochemical outcome of reactions is often predictable. In radical cyclizations of N-(2-bromophenyl) acrylamide precursors, the 5-exo-trig pathway is strongly favored over other possibilities, leading exclusively to the formation of the five-membered indolin-2-one ring. researchgate.net In electrophilic aromatic substitution reactions on the indolin-2-one ring, the outcome is directed by the existing substituents. The amide nitrogen directs incoming electrophiles to the ortho and para positions, while the bromine at C5 also influences the final position of substitution. Regioselective glycosylation of 5-bromoindoline (B135996) has also been achieved with high yields, demonstrating control over the site of N-functionalization. researchgate.net
Stereoselectivity: Creating specific stereoisomers (enantiomers or diastereomers) is a significant challenge. The C3 position of the indolin-2-one ring is a common stereocenter. As this compound has two identical methyl groups at C3, it is achiral. However, reactions that introduce a new substituent at C3 or modify one of the methyl groups can create a stereocenter.
Research has demonstrated the potential for high levels of stereocontrol in related systems:
Diastereoselectivity: The organocatalytic cyanoarylmethylation of N-methyl-5-bromoisatin has been shown to proceed with high diastereoselectivity (97:3 dr), leading to the formation of 3-hydroxy-2-oxoindoles with a specific relative configuration of the newly formed stereocenters. tudelft.nl
Enantioselectivity: A convenient enantioselective synthesis of 3-asymmetrically substituted oxindoles has been reported, starting from a product derived from a radical cyclization, indicating that chiral auxiliaries or catalysts can be employed to control the absolute stereochemistry at the C3 position. molaid.com
These examples underscore that while the parent compound is achiral, its scaffold is a valuable platform for developing stereoselective transformations to access chiral molecules of interest.
Interactive Table: Examples of Stereoselective Transformations
| Substrate | Reaction Type | Key Reagent/Catalyst | Selectivity Achieved | Reference |
|---|---|---|---|---|
| N-methyl-5-bromoisatin | Cyanoarylmethylation | Organocatalyst | High Diastereoselectivity (97:3 dr) | tudelft.nl |
| Product of radical cyclisation | Synthesis of 3-asymmetrically substituted oxindoles | Not specified (implies use of chiral methods) | Enantioselective | molaid.com |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer critical insights into the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 5-Bromo-3,3-dimethylindolin-2-one
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| -CH₃ | 1.0 - 1.5 | Singlet |
| N-H | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the ¹³C NMR spectrum would be expected to show signals for the eight aromatic carbons, the quaternary carbon at C3, the two equivalent methyl carbons, and the carbonyl carbon (C2). The carbonyl carbon would be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons would appear between δ 110-150 ppm, with the carbon bearing the bromine atom (C5) showing a characteristic shift. The quaternary C3 carbon would be found further upfield, and the two equivalent methyl carbons would give a single signal at the most upfield region of the spectrum. While specific experimental data for the target compound is scarce, data from related bromo-indole structures supports these general predictions. rsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | 170 - 180 |
| Aromatic-C | 110 - 150 |
| C-Br (C5) | ~115 |
| Quaternary-C (C3) | 40 - 50 |
| -CH₃ | 20 - 30 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, this peak would appear as a characteristic doublet with a mass difference of 2 Da. Analysis of related compounds, such as 5-bromo-3-(3,3-dimethyl-2-oxobutylidene)indolin-2-one, confirms the utility of ESI in identifying the isotopic signature of bromine. mzcloud.org
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a harder ionization technique that often leads to extensive fragmentation of the molecule. This fragmentation can provide valuable information about the molecule's structure. For this compound, the EI-MS spectrum would likely show the molecular ion peak (M⁺) as an isotopic doublet. Common fragmentation pathways would involve the loss of a methyl group ([M-CH₃]⁺) and potentially the loss of the bromine atom or cleavage of the heterocyclic ring. Analysis of the fragmentation patterns of similar indole (B1671886) structures by EI-MS has been documented, providing a basis for interpreting the expected spectrum of the target compound. rsc.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is another soft ionization technique, often used for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. For this compound, MALDI-MS would be expected to produce primarily singly charged molecular ions ([M+H]⁺ or [M+Na]⁺), again appearing as isotopic doublets due to the bromine atom. This technique is particularly useful for obtaining clear molecular weight information with minimal fragmentation. While specific MALDI-MS data for this compound is not available in the reviewed literature, the general principles of MALDI-MS suggest its applicability for the analysis of this compound.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "molecular fingerprint." For this compound, the key vibrational modes confirm the presence of its core structural features.
The analysis of a related compound, (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, reveals characteristic peaks for the oxindole (B195798) core that are applicable to this compound. researchgate.net The primary vibration of the carbonyl (C=O) group in such structures typically occurs in the range of 1850 to 1550 cm⁻¹. researchgate.net The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the amide C=O and N-H groups, the aromatic ring, and the carbon-bromine bond.
Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3400 - 3200 | Medium-Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (methyl) | Stretch | 2980 - 2870 | Medium-Strong |
| Amide C=O (Lactam) | Stretch | ~1710 | Strong |
| Aromatic C=C | Stretch | 1610 - 1450 | Medium |
| C-N | Stretch | 1350 - 1200 | Medium |
Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and the physical state of the compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the structure.
Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Associated Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Aromatic system, C=C-C=O | ~250 - 280 |
Note: The solvent used can significantly influence the λmax values due to solvatochromic effects. Common solvents include ethanol (B145695), methanol (B129727), and acetonitrile.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, allowing for the assessment of product purity and the tracking of reaction progress.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used extensively in synthetic organic chemistry. escholarship.org Its primary applications are to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products, and to determine the purity of the final compound. chemistryhall.com
For this compound, a TLC plate coated with a stationary phase, typically silica (B1680970) gel, is used. A small spot of the sample solution is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent ascends the plate by capillary action, and the components of the sample move at different rates depending on their polarity and affinity for the stationary and mobile phases. This differential movement results in the separation of the components. chemistryhall.com
Solvent System (Eluent): The choice of eluent is critical for achieving good separation. For oxindole derivatives, which are moderately polar, mixtures of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EA) or dichloromethane (B109758) (DCM) are commonly employed. For a structurally related compound, 5-bromo-3,3-diphenylindolin-2-one, a solvent system of petroleum ether and ethyl acetate in a 20:1 ratio was used for purification, indicating a suitable polarity range for TLC analysis. rsc.org
Visualization: Since this compound is colorless, visualization methods are required to see the separated spots on the TLC plate.
UV Light: Due to its aromatic nature, the compound is expected to be UV-active. When the TLC plate (containing a fluorescent indicator) is exposed to short-wave UV light (254 nm), the compound will absorb the UV radiation and appear as a dark spot against a fluorescent green background.
Staining: Chemical stains can also be used. A common general-purpose stain is phosphomolybdic acid (PMA), which reacts with most organic compounds upon heating to produce colored spots. chemistryhall.com Another option is a potassium permanganate (B83412) (KMnO₄) stain, which reacts with functional groups that can be oxidized.
The purity of a sample can be qualitatively assessed by TLC; a pure compound should ideally appear as a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes. chemistryhall.com
Computational Chemistry and Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-bromo-3,3-dimethylindolin-2-one derivatives, these simulations are crucial for understanding their potential as targeted therapeutic agents.
Research into novel anticancer agents has utilized derivatives of the indolin-2-one scaffold. In one such study, a series of 1,3,4-thiadiazole-linked indolin-2-one hybrids, including a 5-bromo substituted variant, were synthesized and evaluated. A molecular docking study was conducted on the c-KIT kinase domain, a receptor tyrosine kinase implicated in various cancers. The results indicated that most of the synthesized compounds, including the 5-bromo derivative, displayed binding affinities similar to Sunitinib, a known c-KIT kinase inhibitor. acs.org This suggests that the 5-bromo-indolin-2-one scaffold can effectively fit into the active site of c-KIT, forming key interactions that are essential for inhibitory activity.
Another study focused on 3-alkylidene-2-indolone derivatives as potential dihydrofolate reductase (DHFR) inhibitors. nih.gov Molecular docking simulations were performed to understand the binding patterns of these compounds with the target enzyme (PDB ID: 1DLS). nih.gov Although not a direct derivative of this compound, this research highlights the utility of the indolinone core in interacting with specific enzyme targets, a principle that extends to its various substituted forms. nih.gov
The key findings from these docking studies are summarized below:
| Derivative Class | Target Protein | Key Finding |
| 5-Bromo-1,3,4-thiadiazole-indolin-2-ones | c-KIT Kinase | Binding affinities were comparable to the established inhibitor, Sunitinib. acs.org |
| 3-Alkylidene-2-indolones | Dihydrofolate reductase (DHFR) | Demonstrated potential binding interactions within the active site, suggesting a mechanism for antimicrobial action. nih.gov |
These simulations underscore the potential of the 5-bromo-indolin-2-one core structure as a versatile scaffold for designing specific enzyme inhibitors.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Various computational models are used to estimate properties like absorption, distribution, metabolism, and excretion.
Studies on a series of anticancer indolin-2-one derivatives, which included 5-bromo substituted compounds, have shown that the ADME property descriptors for the target molecules fall within an acceptable range for drug-likeness. researchgate.net Furthermore, predictions of the metabolic pathways for some of these derivatives suggested they could be promising candidates for further development. researchgate.net
More specific in silico data is available for cyanine (B1664457) fluorophores derived from a 5-bromo-3,3-dimethylindolin core. acs.org These studies provide quantitative predictions for properties such as lipophilicity (log D) and the topological polar surface area (TPSA), which are crucial determinants of a molecule's ability to cross biological membranes. acs.org Basic physicochemical properties for the parent compound, this compound, have also been predicted. lookchem.com
A summary of the predicted ADME and physicochemical properties is presented in the table below:
| Property | Predicted Value | Significance |
| This compound | ||
| PSA | 32.59 Ų lookchem.com | Influences membrane permeability and oral bioavailability. |
| XLogP3 | 2.4 lookchem.com | A measure of lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Donors | 1 lookchem.com | Important for target binding and solubility. |
| Hydrogen Bond Acceptors | 1 lookchem.com | Important for target binding and solubility. |
| Cyanine Dyes from 5-bromo-indolium | ||
| TPSA | 6.25 Ų acs.org | Low TPSA suggests good potential for cell permeability. |
| log D (at pH 7.4) | 7.44 - 10.91 acs.org | Indicates high lipophilicity for these specific derivatives. |
These in silico predictions suggest that while the core this compound structure has drug-like properties, extensive derivatization, as seen in the cyanine dyes, can significantly increase lipophilicity. acs.orglookchem.com
Investigation of Supramolecular Inclusion Complex Formation
Supramolecular chemistry, particularly the formation of inclusion complexes with cyclodextrins, is an area of interest for improving the solubility and delivery of therapeutic agents. Computational studies can elucidate the nature of these host-guest interactions.
In a study involving the synthesis of indolin-2-one derivatives, a computational analysis was performed to understand the interaction between indoline-2,3-dione and a sulfonated β-cyclodextrin (β-cyclodextrin-SO3H), which was used as a catalyst. acs.org The study found that the indoline-2,3-dione starting material forms a supramolecular inclusion complex with the β-cyclodextrin-SO3H. acs.org This complex is stabilized by noncovalent interactions, where the hydrophobic indolinone moiety is encapsulated within the cavity of the cyclodextrin. This computational finding helped to explain the catalytic activity observed in the "green" synthesis of subsequent derivatives, including those with a 5-bromo substitution. acs.org The formation of such a complex can enhance the effective concentration of the reactant in the aqueous medium, promoting the reaction. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide insights into molecular orbitals, electronic transitions, and reactivity, which are fundamental to understanding a compound's behavior.
The electronic structure of squaraine dyes derived from 5-bromo-2,3,3-trimethyl-3H-indole has been examined using ab initio simulations. nih.gov These theoretical studies calculated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic excitation properties and chemical reactivity. For these complex dyes, the LUMO levels were found to be in the range of -3.72 to -3.82 eV, while the HOMO levels ranged from -4.89 to -4.94 eV. nih.gov
Furthermore, TD-DFT studies have been conducted on donor-acceptor fluorophores that incorporate the 5-bromo-1,3,3-trimethylindolin-2-ylidene moiety. rsc.org These calculations are used to predict the electronic absorption spectra of the molecules, which correlate with the electron-donating and -accepting character of the different fragments within the molecule. The results from these studies are essential for designing molecules with specific optical properties, for applications such as fluorescent probes and photosensitizers. nih.govrsc.org
Biological and Medicinal Chemistry Research Applications
Structure-Activity Relationship (SAR) Studies of 5-Bromo-3,3-dimethylindolin-2-one Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic properties. For derivatives of this compound, these studies have been instrumental in identifying key structural features that govern their biological effects.
The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the indolinone core and its appended moieties.
N-Alkylation and Acylation: Modification at the N-1 position of the indolinone ring has been a common strategy to modulate activity. For instance, N-alkylation with different groups can influence the compound's lipophilicity and its interaction with biological targets.
Modifications at the C3 Position: The C3 position of the indolinone ring is a key site for introducing diversity. The gem-dimethyl group at this position in the parent compound provides steric bulk. In many derivatives, this position is spiro-fused to other heterocyclic rings or substituted with various functional groups, leading to significant changes in biological activity. For example, the synthesis of 3,3-disubstituted oxindoles with different alkyl and benzyl (B1604629) groups at C3 has been explored to generate compounds with potential therapeutic applications.
A summary of the impact of substitution patterns on the biological efficacy of this compound derivatives is presented below:
| Position of Substitution | Type of Substituent | Impact on Biological Efficacy |
| 5-position of indolinone | Bromo | Contributes to the core activity of the scaffold. mdpi.com |
| 6-position of indolinone | Chloro | In some derivatives, a 6-chloro substituent shows comparable or enhanced activity to the 5-bromo analog. mdpi.com |
| N-1 position of indolinone | Alkyl or Acyl groups | Modulates lipophilicity and target interaction. |
| C-3 position of indolinone | Spiro-fused heterocycles, alkyl, or aryl groups | Significant impact on target binding and overall activity. |
Stereochemistry plays a crucial role in the pharmacological profiles of chiral drugs. For derivatives of this compound that possess stereogenic centers, the spatial arrangement of atoms can lead to significant differences in their interaction with chiral biological targets like enzymes and receptors.
Enantioselectivity: The enantioselective synthesis of 3-substituted oxindoles has been a significant area of research. For instance, the asymmetric synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles has been achieved with high enantioselectivity. rsc.org This allows for the evaluation of individual enantiomers, which often exhibit different potencies and efficacies.
Diastereoselectivity: In cases where multiple stereocenters are present, the relative configuration of these centers (diastereomers) can also dramatically affect biological activity. For example, in the synthesis of spiro[indoline-3,2'-thiazolidine] derivatives, the stereochemistry at the spiro center and on the thiazolidine (B150603) ring was found to be critical for their activity as p53 modulators. acs.org
The following table summarizes the influence of stereochemistry on the pharmacological profiles of this compound derivatives:
| Stereochemical Feature | Impact on Pharmacological Profile |
| Enantiomers | Often exhibit different binding affinities to biological targets, leading to one enantiomer being more active than the other. rsc.org |
| Diastereomers | Different relative configurations of stereocenters can result in significant variations in biological activity and selectivity. acs.org |
Modulation of Specific Biological Targets
Derivatives of this compound have been investigated for their ability to modulate the activity of various biological targets implicated in disease pathogenesis.
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors. mdpi.com
Tyrosine Kinases: Derivatives of this compound have shown potential as tyrosine kinase inhibitors. The indolinone core can mimic the hydrogen bonding interactions of ATP in the kinase domain. Several approved tyrosine kinase inhibitors, such as Sunitinib and Nintedanib, feature the oxindole (B195798) skeleton. mdpi.com Research has focused on designing derivatives that can selectively target specific tyrosine kinases like VEGFR2, which is crucial for angiogenesis. nih.govacs.org
Akt Kinase: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer. Some 3-substituted-2-oxindole derivatives have been identified as inhibitors of Akt kinase. rsc.org For example, a 5-chloro-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one derivative was reported as a good inhibitor of Akt kinase. rsc.org
c-KIT Kinase: The c-KIT receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors and certain types of leukemia. nih.gov The indolin-2-one scaffold is a key feature of many c-KIT inhibitors. nih.gov Research has explored the synthesis of indolin-2-one derivatives, including those with a 5-bromo substitution, as potent c-KIT inhibitors. nih.gov
The table below provides a summary of the kinase inhibition by derivatives of this compound:
| Target Kinase | Therapeutic Relevance | Example of Inhibitory Activity |
| Tyrosine Kinases (e.g., VEGFR2) | Angiogenesis, Cancer nih.govacs.org | The indolin-2-one scaffold is a known pharmacophore for tyrosine kinase inhibitors. mdpi.com |
| Akt Kinase | Cell survival, Proliferation, Cancer rsc.org | Certain 3-substituted-2-oxindole derivatives show inhibitory activity against Akt kinase. rsc.org |
| c-KIT Kinase | Cancer (e.g., GIST, Leukemia) nih.gov | The indolin-2-one core is a key feature of many c-KIT inhibitors. nih.gov |
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical control point in the cell's response to stress. nih.gov Inhibiting this interaction can lead to the reactivation of p53 and the induction of apoptosis in cancer cells.
Spirooxindole-based Inhibitors: A significant amount of research has focused on the development of small-molecule inhibitors of the p53-MDM2 interaction, with spirooxindoles emerging as a promising class of compounds. mdpi.com These compounds act by mimicking the key hydrophobic interactions of the p53 peptide in the binding pocket of MDM2. mdpi.com
Role of the 5-Bromo Substituent: In SAR studies of spirooxindole-based p53-MDM2 inhibitors, the presence of a bromine atom at the 5-position of the oxindole ring has been shown to be beneficial for activity. mdpi.com For instance, a spiro-pyrrolidinyl-oxindole derivative with a 5-bromo substituent exhibited potent inhibition of the p53-MDM2 interaction and induced apoptosis in cancer cells. mdpi.com
The table below summarizes the modulation of the p53-MDM2 interaction by derivatives of this compound:
| Biological Target | Mechanism of Action | Therapeutic Potential |
| p53-MDM2 Protein-Protein Interaction | Inhibition of the interaction, leading to p53 reactivation. mdpi.commdpi.com | Cancer therapy. mdpi.com |
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for the synthesis of purines and pyrimidines required for DNA and RNA synthesis. mdpi.com Inhibition of DHFR can disrupt DNA synthesis and cell division, making it an attractive target for antimicrobial and anticancer agents.
Indolone Derivatives as DHFR Inhibitors: Some 3-alkylidene-2-indolone derivatives have been reported as potential DHFR inhibitors with antimicrobial activity. mdpi.com These compounds are thought to interfere with the binding of the natural substrate, dihydrofolate, to the active site of the enzyme.
Potential for this compound Derivatives: While specific studies on this compound derivatives as DHFR inhibitors are not extensively documented, the indolone scaffold's proven utility in this area suggests that derivatives of this compound could also be explored for this purpose.
The table below outlines the potential for enzyme inhibition by derivatives of this compound:
| Target Enzyme | Biological Function | Therapeutic Application |
| Dihydrofolate Reductase (DHFR) | Catalyzes the reduction of dihydrofolate to tetrahydrofolate. mdpi.com | Antimicrobial and anticancer therapy. mdpi.com |
Antimicrobial Activity Investigations of Indolin-2-one Derivatives
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Derivatives of the indolin-2-one core have demonstrated significant potential in this area, exhibiting activity against a broad range of microbial pathogens.
Indolin-2-one derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that substitutions on the indolin-2-one ring system are crucial for antibacterial potency.
Hybrids of indolin-2-one and nitroimidazole have exhibited remarkable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 4 μg/mL against several Gram-positive and Gram-negative bacterial strains, including drug-resistant variants. nih.govresearchgate.net One such compound demonstrated excellent MICs between 0.13 and 2.5 μM against pathogenic bacteria like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. acs.org
Other research has focused on 3-alkylidene-2-indolone derivatives. Certain compounds in this class showed high activity against Gram-positive bacteria, with some exhibiting MIC values as low as 0.5 μg/mL against strains of Staphylococcus aureus, including Methicillin-resistant S. aureus (MRSA). nih.govmdpi.com Similarly, a series of 1,5-disubstituted indolin-2-one derivatives containing sulfonamides displayed promising potency, particularly against S. aureus. asianpubs.org For example, compound 8j, a sulfonamide derivative, was found to be as potent as chloramphenicol (B1208) against E. coli, with an MIC of 2.5 μg/mL. tandfonline.com
The following table summarizes the antibacterial activity of various indolin-2-one derivatives against selected bacterial strains.
| Indolin-2-one Derivative Class | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Indolin-2-one-nitroimidazole hybrids | Gram-positive & Gram-negative strains | 0.0625–4 μg/mL | nih.govresearchgate.net |
| Indolin-2-one-nitroimidazole hybrid 1 | P. aeruginosa, E. coli, S. aureus | 0.13 to 2.5 μM | acs.org |
| 3-Alkylidene-2-indolone derivatives (10f, 10g, 10h) | S. aureus ATCC 6538, MRSA ATCC 43300 | 0.5 μg/mL | mdpi.com |
| 1,5-Disubstituted indolin-2-one sulfonamides (7b, 7d, 8b) | S. aureus ATCC26112 | Inhibition Zone = 19-23.5 mm | asianpubs.org |
| Sulfonamide derivative (8j) | E. coli | 2.5 μg/mL | tandfonline.com |
| Thiazolo-indolin-2-one derivatives (2, 4, 7a, 12) | Gram-positive & Gram-negative bacteria | Promising activity | researchgate.net |
In addition to antibacterial properties, indolin-2-one derivatives have been investigated for their effectiveness against fungal pathogens. Research has shown that these compounds can exhibit moderate to significant antifungal activity.
For instance, certain 3-alkylidene-2-indolone derivatives displayed moderate antifungal activity against Candida albicans with MIC values between 8–16 μg/mL. nih.govmdpi.com Other studies found that specific derivatives were particularly effective against various Candida species. nih.gov An indolin-2-one containing a 2-pyridyl fragment (4g) showed high activity against C. albicans, C. krusei, and C. parapsilosis, with MIC values of 3.1 mg/ml. nih.gov Another derivative with a 3-aminophenyl group (4d) was highly active against several fungal strains, including Cladosporium cladosporioides and Aspergillus niger. nih.gov
The synthesis of di(indolyl)indolin-2-ones has also been explored for antifungal applications. researchgate.net Furthermore, 3-hydroxy-3-indolyl-oxindole derivatives, including the 5-bromo substituted variant, have been synthesized and evaluated for their activity against plant pathogenic fungi, indicating the broad applicability of this chemical class. mdpi.com
The table below highlights the antifungal activity of selected indolin-2-one derivatives.
| Indolin-2-one Derivative Class | Fungal Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 3-Alkylidene-2-indolone derivatives (5d, 5h, 5r, 10d) | Candida albicans CMCC 98001 | 8–16 μg/mL | nih.govmdpi.com |
| Indolin-2-one with 2-pyridyl fragment (4g) | C. albicans, C. krusei, C. parapsilosis | 3.1 mg/ml | nih.gov |
| Indolin-2-one with 3-aminophenyl fragment (4d) | C. cladosporioides, A. niger, P. italicum | High activity | nih.gov |
| Sulfonamide derivative (8j) | Candida albicans | 5 μg/mL | tandfonline.com |
Anticancer Research Applications
The indolin-2-one core is a key feature in several approved anticancer drugs, and research continues to explore new derivatives for their potential as antiproliferative agents.
The anticancer effects of indolin-2-one derivatives are often attributed to their ability to inhibit protein kinases involved in cancer cell signaling and angiogenesis. Many of these compounds are designed as multi-kinase inhibitors. For example, derivatives have been developed to dually target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and c-Mesenchymal-Epithelial Transition Factor (c-Met), both of which are crucial for angiogenesis and tumor growth. nih.gov The general mechanism involves the compound binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. nih.gov Other mechanisms include the inhibition of DNA gyrase and the induction of DNA damage, which can trigger cell death pathways. acs.orgresearchgate.net
Derivatives of indolin-2-one have demonstrated the ability to induce cytotoxicity and apoptosis in a variety of human cancer cell lines. Apoptosis, or programmed cell death, is a key process for eliminating cancerous cells.
Studies have shown that indolin-2-one derivatives can effectively kill cancer cells. For example, novel indolin-2-ones with an arylidene motif were identified as promising agents against MCF-7 breast cancer cells. nih.gov Schiff base derivatives of 5-chloro-3,3-dimethylindolin-2-one (B2864852) have shown proficient anticancer activity against the AMJ13 breast cancer cell line at low concentrations. researchgate.netorientjchem.org The cytotoxic effect is often concentration-dependent, leading to a decrease in cancer cell viability. orientjchem.orgnih.gov Research on selenium nanoparticles (SeNPs) has shown they can induce apoptosis in various cancer cell lines, including MCF-7 (breast adenocarcinoma), A-172 (glioblastoma), and DU-145 (prostate carcinoma), by enhancing the expression of pro-apoptotic genes. nih.gov The process of eliminating cancer cells can be an incremental process, where multiple sublethal hits from cytotoxic agents can accumulate, leading to eventual cell death. nih.gov
The following table summarizes the cytotoxic activity of indolin-2-one derivatives in different cancer cell lines.
| Derivative/Agent | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Indolin-2-one with m-aminobenzylidene fragment (4d) | MCF-7 (Breast Cancer) | Promising antiproliferative activity | nih.gov |
| Indolin-2-one with 2-pyridyl fragment (4g) | MCF-7 (Breast Cancer) | Promising antiproliferative activity | nih.gov |
| 5-Chloro-3,3-dimethylindolin-2-one Schiff base | AMJ13 (Breast Cancer) | Proficient anticancer activity at low concentrations | researchgate.netorientjchem.org |
| Substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one (6b) | NCI 58-cell panel | Broad-spectrum antiproliferative potency | nih.gov |
| Selenium Nanoparticles (SeNPs) | A-172, DU-145, MCF-7 | Concentration-dependent apoptosis | nih.gov |
Correlative Studies of Substituents and Anticancer Potency
The strategic modification of the this compound scaffold has been a key area of investigation in the quest for more potent and selective anticancer agents. Research has focused on understanding the relationship between the nature and position of various substituents and the resulting cytotoxic activity against cancer cell lines. These correlative studies are crucial for the rational design of new derivatives with enhanced therapeutic potential.
Detailed research into derivatives of the 1-benzyl-5-bromoindolin-2-one scaffold has provided significant insights into structure-activity relationships (SAR). In one such study, two series of compounds were synthesized and evaluated for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. nih.gov The core structure was modified at the 3-position with a hydrazone linker connected to either a 4-arylthiazole (series 7a-d) or a 4-methyl-5-(aryldiazenyl)thiazole (series 12a-e) moiety. nih.gov
The in vitro anticancer screening revealed that the MCF-7 cell line was generally more sensitive to these derivatives than the A-549 cell line. nih.gov Within the 4-arylthiazole series, the nature of the substituent on the aryl ring played a critical role in determining the anticancer potency.
Specifically, the derivative 7d , which features a 4-(p-methoxyphenyl)thiazole group, exhibited the highest anticancer activity against MCF-7 cells with an IC₅₀ value of 2.93 µM. nih.gov Following closely was compound 7c , bearing a 4-(p-fluorophenyl)thiazole moiety, with an IC₅₀ of 7.17 µM against the same cell line. nih.gov In contrast, the unsubstituted phenyl derivative (7a ) and the p-tolyl derivative (7b ) showed significantly lower potency, with IC₅₀ values of 19.53 µM and >100 µM, respectively. nih.gov This suggests that electron-donating groups (like methoxy) and electron-withdrawing groups (like fluorine) at the para position of the arylthiazole ring enhance the anticancer activity against MCF-7 cells more effectively than an unsubstituted or methyl-substituted ring.
The second series of compounds, featuring a 4-methyl-5-(aryldiazenyl)thiazole moiety, generally showed lower potency compared to the most active compounds of the first series. nih.gov For instance, compound 12d , the most active in this series against MCF-7, had an IC₅₀ of 13.92 µM. nih.gov Other derivatives in this series, such as 12a and 12c , displayed even weaker activity. nih.gov
The data clearly indicates that the 4-arylthiazole moiety linked via a hydrazone at the 3-position of the 1-benzyl-5-bromoindolin-2-one core is a favorable structural feature for anticancer activity, particularly against breast cancer cells. The electronic properties of the substituent on the aryl ring of the thiazole (B1198619) are a key determinant of this activity, with methoxy (B1213986) and fluoro groups proving to be particularly beneficial.
Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives against MCF-7 and A-549 Cell Lines
| Compound | R | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |
| 7a | Phenyl | 19.53 ± 1.05 | >100 |
| 7b | p-Tolyl | >100 | >100 |
| 7c | p-Fluorophenyl | 7.17 ± 0.94 | 29.58 ± 2.11 |
| 7d | p-Methoxyphenyl | 2.93 ± 0.47 | 11.29 ± 1.09 |
| Doxorubicin | - | 1.04 ± 0.28 | 1.95 ± 0.33 |
Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. nih.gov
Anticancer Activity of 4-Methyl-5-(aryldiazenyl)thiazole Derivatives
| Compound | Ar | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |
| 12a | Phenyl | 39.53 ± 2.02 | >100 |
| 12b | p-Tolyl | >100 | >100 |
| 12c | p-Fluorophenyl | 27.65 ± 2.39 | >100 |
| 12d | p-Chlorophenyl | 13.92 ± 1.21 | 49.32 ± 3.54 |
| 12e | p-Methoxyphenyl | >100 | >100 |
| Doxorubicin | - | 1.04 ± 0.28 | 1.95 ± 0.33 |
Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives bearing a 4-methyl-5-(aryldiazenyl)thiazole moiety. nih.gov
Advanced Applications and Future Research Directions
Utility as Precursors in Advanced Organic Synthesis
5-Bromo-3,3-dimethylindolin-2-one and its closely related precursor, 5-bromo-2,3,3-trimethyl-3H-indole, are pivotal starting materials in the multi-step synthesis of complex heterocyclic molecules. The Fischer indole (B1671886) synthesis is a common method employed to create the initial brominated indole ring structure. For instance, the reaction of (4-bromophenyl)hydrazine (B1265515) with 3-methylbutan-2-one (methyl isopropyl ketone) under acidic conditions yields 5-bromo-2,3,3-trimethyl-3H-indole. unito.ituodiyala.edu.iq
This intermediate is particularly crucial for synthesizing polymethine cyanine (B1664457) dyes. acs.orgnih.gov The synthesis involves N-alkylation of the indole ring with various alkyl halides (like 1-iodobutane (B1219991) or 1-bromo-3-phenyl propane) to form quaternary 3H-indolium salts. acs.orgnih.gov These salts are then condensed with bridging fragments, such as malonaldehyde derivatives, to construct the extended polymethine chain characteristic of cyanine dyes. unito.ituodiyala.edu.iq The presence of the bromo-substituent on the indoline (B122111) ring is a key design element for modulating the electronic and photophysical properties of the final dye molecule. unito.it Furthermore, the oxindole (B195798) core itself is a foundational structure for creating 3,3-disubstituted oxindoles through methods like photocatalytic radical addition-cyclisation, showcasing its utility in stereoselective synthesis. thieme-connect.com
Development of Near-Infrared (NIR) Photosensitizers for Photodynamic Therapy (PDT)
A significant application of this compound derivatives is in the development of second- and third-generation photosensitizers (PS) for Photodynamic Therapy (PDT). researchgate.net PDT is a minimally invasive cancer treatment that uses a PS, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy tumor cells. thno.orgntno.org For effective treatment of deep-seated or larger tumors, PS that absorb light in the near-infrared (NIR) window (700-900 nm) are highly desirable due to the deeper tissue penetration of light at these wavelengths. unito.itrsc.org
Symmetrical pentamethine cyanine dyes derived from 5-bromo-2,3,3-trimethyl-3H-indole are prominent examples of such NIR photosensitizers. unito.itacs.org These dyes exhibit strong absorption in the NIR region, a critical feature for enhancing the efficacy of PDT. nih.gov The incorporation of the bromine atom into the cyanine structure is a strategic design choice aimed at improving photosensitizing capabilities.
The effectiveness of a photosensitizer hinges on its ability to efficiently generate ROS, particularly singlet oxygen (¹O₂), upon light activation. The process begins when the PS absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). For ROS generation, it must then undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁). uva.nl This triplet state PS can then transfer its energy to molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂) in a Type II photochemical process, which is the dominant mechanism in PDT. thno.org
The design of cyanine dyes derived from the 5-bromo-indoline scaffold leverages the "heavy atom effect." The presence of the bromine atom enhances the rate of intersystem crossing from the S₁ to the T₁ state due to increased spin-orbit coupling. This, in turn, promotes more efficient generation of singlet oxygen. unito.it Researchers have designed series of pentamethine indolenine cyanine dyes with different substitutions (including bromine) specifically to investigate the structure-activity relationship and optimize ROS production for enhanced photodynamic activity. unito.it
The therapeutic potential of these brominated cyanine dyes has been evaluated in various cancer cell lines. Studies have shown that while the dyes exhibit low cytotoxicity in the dark, they become potent cell-killing agents upon irradiation with light of the appropriate wavelength (e.g., 640 nm). unito.it For example, a brominated cyanine dye (Br-CY-C4) demonstrated significant phototoxic effects against MCF-7 breast cancer cells.
Cellular uptake is a critical factor for the efficacy of a PS. Research indicates that the specific substitutions on the cyanine scaffold influence how the molecule is internalized by cancer cells. For instance, in one study, a brominated cyanine dye was effectively taken up by MCF-7 cells, whereas a variant with a carboxylic acid group was not, highlighting the importance of molecular structure in cellular interactions. unito.it In other research, nanoparticles have been used to encapsulate NIR photosensitizers to improve their stability in aqueous media and facilitate their delivery to tumor sites for imaging and therapy. ntno.org
| Dye ID | Substitution | Cell Line | Phototoxicity (Irradiation) | Key Finding | Reference |
| Br-CY-C4 | Bromine | MCF-7 | High | Bromine substitution enhances photoactivity. | unito.it |
| COOH-CY-C4 | Carboxylic Acid | MCF-7 | None | Lack of phototoxicity linked to poor cellular uptake. | unito.it |
| Ru(II) Complex 2 | N/A (Ruthenium-based) | B16F10 Melanoma | High (NIR Light) | Elicited a pro-inflammatory response and immunogenic cell death. | rsc.org |
| BrCY7 | Bromine | Pancreatic (PDAC) | High | Effective phototoxic agent in resistant cancer cells. | nih.gov |
Innovative Approaches in Drug Discovery and Development Leveraging the Indolin-2-one Scaffold
The indolin-2-one (oxindole) core is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This means its structure is a recurring motif found in a wide range of biologically active compounds and approved drugs. Its versatility allows it to be modified with various chemical groups, leading to novel compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netekb.eg
A prime example of its success is in the development of kinase inhibitors for cancer therapy. ekb.eg Sunitinib (SU11248), an oral multi-kinase inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors, features the indolin-2-one scaffold. ekb.egnih.gov The development of Sunitinib originated from screening indolin-2-one analogues for their ability to inhibit receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation. ekb.eg The this compound structure represents a valuable starting point for creating new analogues in this class, where the bromine atom can serve as a handle for further chemical modification or to modulate biological activity. nih.govaip.org
Beyond kinase inhibition, the scaffold is being explored for other therapeutic targets. For instance, novel 3,3-di(indolyl)indolin-2-one derivatives have been identified as a new class of potent α-glucosidase inhibitors, which could be relevant for diabetes treatment. nih.gov
Emerging Research Areas and Unexplored Potential of Brominated Indolin-2-ones
The future of research involving this compound and related structures is branching into several exciting directions. While much focus has been on anticancer applications, there is growing interest in their potential as antimicrobial agents. Brominated indole alkaloids isolated from marine sources like the red sea sponge Callyspongia siphonella have demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and significant anti-biofilm activity against Pseudomonas aeruginosa. mdpi.com Similarly, synthetic brominated indole derivatives have shown promise as antibacterial agents, an area of critical importance given the rise of antibiotic resistance. researchgate.net
The position of the halogen on the indolin-2-one ring has been shown to be crucial for biological activity. A study comparing 5-bromo and 5-fluoro indolin-2-one derivatives found that the bromine-containing compound had significantly higher cytotoxicity against colon cancer cells, highlighting the importance of this specific substitution. aip.orgaip.org
Future research will likely focus on:
Novel Antimicrobials: Synthesizing and screening new libraries of brominated indolin-2-ones to discover novel antibiotics and anti-biofilm agents. mdpi.comresearchgate.net
Targeted Therapeutics: Leveraging the indolin-2-one scaffold to design next-generation kinase inhibitors that can overcome drug resistance observed with current therapies like Sunitinib. ekb.eg
Advanced Photomedicine: Expanding the use of brominated derivatives in photomedicine beyond PDT, potentially exploring applications in photoactivated drug release or diagnostics.
Material Science: Investigating the unique photophysical properties conferred by the bromo-dimethyl-indolinone core for applications in organic electronics or sensor technology.
The continued exploration of this versatile chemical entity promises to unlock new solutions in medicine and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
